molecular formula C19H18F3N7O2 B2479085 (2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1396784-43-2

(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2479085
CAS RN: 1396784-43-2
M. Wt: 433.395
InChI Key: OTQWRIHKMJOWFB-UHFFFAOYSA-N
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Description

(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study outlined the synthesis and antimicrobial activity of new pyridine derivatives, utilizing 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare compounds with variable and modest activity against bacterial and fungal strains. This research demonstrates the compound's potential in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction and Antagonist Activity

Another study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, highlighting the design of G protein-biased partial agonists. This indicates potential applications in designing drugs with specific receptor target activities, which could be relevant for neurological disorders or pain management (Möller et al., 2017).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing naphthofuran moiety provides insights into the compound's versatility in forming heterocyclic compounds with potential biological activity (Abdelhamid, Shokry, & Tawfiek, 2012).

Structural Exploration and Hirshfeld Surface Analysis

A novel bioactive heterocycle's synthesis, structural exploration, and Hirshfeld surface analysis were reported, emphasizing the importance of understanding intermolecular interactions in the solid state. This can aid in the development of new pharmaceuticals with optimized efficacy and stability (Prasad et al., 2018).

Potential as Anticonvulsant Agents

A series of derivatives were evaluated for their anticonvulsant activities, highlighting one compound's significant protective index, suggesting potential use in treating epilepsy or other seizure disorders (Malik & Khan, 2014).

properties

IUPAC Name

[2-(4-methoxyphenyl)tetrazol-5-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N7O2/c1-31-15-5-3-14(4-6-15)29-25-17(24-26-29)18(30)28-10-8-27(9-11-28)16-7-2-13(12-23-16)19(20,21)22/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQWRIHKMJOWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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